Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-4H-quinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXAKBGJTPEFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the reaction of 3,4-diaminobenzoic acid with diethyl oxalate under acidic conditions. The reaction proceeds through a cyclization process to form the quinoxaline ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate derivatives. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A synthesis of novel quinoxaline derivatives demonstrated promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The synthesized compounds exhibited significant anticancer activity in vitro, showing potential as therapeutic agents against specific types of cancer .
Anti-inflammatory Properties
The quinoxaline moiety has been associated with anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs.
- Research Findings : In vitro assays indicated that derivatives of this compound could effectively inhibit COX-2 activity, which is crucial in the inflammatory response. The structure-activity relationship studies further elucidated how modifications to the quinoxaline ring could enhance anti-inflammatory efficacy .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial and fungal strains.
- Application : The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a valuable candidate in the search for new antimicrobial agents .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis, allowing for the creation of a wide range of derivatives with tailored biological activities.
| Synthesis Route | Product | Yield | Biological Activity |
|---|---|---|---|
| Reaction with aldehydes | N′-arylidene derivatives | Varied | Anticancer activity |
| Reaction with hydrazine | Carbohydrazide derivatives | High | Anti-inflammatory |
| Reaction with isothiocyanates | Thioamide derivatives | Moderate | Antimicrobial |
Pharmacological Research
The pharmacological potential of this compound has been extensively explored in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline Derivatives
(a) Ethyl-Substituted Analog
The compound (2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (C₁₁H₁₂N₂O₃) differs by replacing the methyl ester with an ethyl group and introducing a carboxylic acid at position 5. The carboxylic acid group enhances hydrogen-bonding capacity, which may influence crystal packing and solubility .
(b) Chlorinated Derivatives
In , 6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide demonstrates how halogenation (chlorine at position 6) and alkylation (pentyl group) modify electronic properties and biological activity. Chlorine increases electronegativity, while the pentyl chain enhances hydrophobic interactions, suggesting similar strategies could optimize the target compound’s pharmacokinetics .
Benzoxazine and Benzoxazole Derivatives
(a) Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
This compound (C₁₀H₉NO₄) replaces one nitrogen in the quinoxaline core with oxygen, forming a benzoxazine ring. Such differences could impact applications in catalysis or drug design .
(b) ROR-gamma Modulators
A patent () highlights N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide as a ROR-gamma modulator. The benzoxazine core here shares a ketone group but differs in heteroatom placement (O vs. N), which may influence target selectivity and binding affinity .
Thieno-Pyrimidine Derivatives
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (C₉H₉N₃O₃S) replaces the quinoxaline ring with a thieno-pyrimidine system. The sulfur atom introduces distinct electronic effects and metabolic stability, while the amino group at position 3 offers additional hydrogen-bonding sites. Such modifications are critical in optimizing kinase inhibitor profiles .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Electronic Effects: The quinoxaline core’s dual nitrogen atoms create a stronger electron-deficient system compared to benzoxazines, favoring interactions with electron-rich biological targets .
- Substituent Impact : Methyl esters improve membrane permeability, while carboxylic acids enhance solubility and crystallinity .
- Therapeutic Potential: Structural analogs in and demonstrate efficacy in autoimmune and infectious diseases, suggesting the target compound could be modified for similar applications .
- Synthetic Flexibility : The use of TLC, IR, and LC-MS () underscores standardized protocols for synthesizing and characterizing such derivatives .
Biological Activity
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its quinoxaline core, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:
- Molecular Formula : C_10H_10N_2O_3
- Molecular Weight : 206.20 g/mol
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, disrupting their function. This mechanism is crucial in targeting pathways involved in cancer and inflammation .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, certain synthesized derivatives showed IC50 values ranging from 0.81 μM to 2.91 μM against various cancer cell lines, indicating potent activity .
Anticancer Properties
Research indicates that this compound derivatives possess strong anticancer effects:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 11 | MCF-7 (Breast) | 0.81 | Strong |
| Compound 13 | HepG2 (Liver) | 2.91 | Strong |
| Compound 4a | HCT-116 (Colon) | 3.21 | Moderate |
These compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Antimicrobial Activity
In addition to anticancer properties, the compound has also been investigated for antimicrobial effects. It has demonstrated activity against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and evaluated their anticancer activity using MTT assays. The results indicated that modifications to the quinoxaline structure significantly influenced their potency against different cancer cell lines .
- Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of the compound against cyclooxygenase (COX) enzymes. The derivatives showed promising results as dual inhibitors of COX-1 and COX-2, suggesting potential applications in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate, and how are intermediates characterized?
- The compound is synthesized via cyclization of substituted anilines with methyl esters. For example, enzymatic enantioselective deacetylation using Novozyme®-435 in THF can yield chiral intermediates like methyl (+)-4-arylmethyl-3-oxo derivatives . Key intermediates are characterized via -NMR, -NMR, and LC-MS to confirm regiochemistry and purity.
Q. How is the compound purified, and what analytical methods validate its purity?
- Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated using HPLC (C18 columns, acetonitrile/water mobile phase) and GC-MS for volatile impurities. System suitability tests, as outlined in pharmacopeial standards, ensure method robustness .
Q. What crystallographic tools are used to resolve its molecular structure?
- Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns are analyzed using graph set theory to classify motifs like rings, critical for understanding packing interactions . ORTEP-III generates thermal ellipsoid diagrams for visualizing anisotropic displacement parameters .
Advanced Research Questions
Q. How can enantioselectivity in the synthesis of chiral derivatives be optimized?
- Biocatalytic methods using immobilized lipases (e.g., Novozyme®-435) achieve >90% enantiomeric excess (ee) by selectively deacetylating ester groups over aromatic carboxylic acids. Reaction parameters (solvent polarity, temperature) are optimized via DOE (Design of Experiments) to enhance chemoselectivity .
Q. How are contradictions in crystallographic data resolved (e.g., disordered solvent molecules)?
- SHELXL’s SQUEEZE algorithm removes electron density contributions from disordered solvents. Alternative refinement strategies include isotropically restraining solvent atoms or using twin refinement (TWIN/BASF commands) for twinned crystals. Validation tools like PLATON check for overinterpretation .
Q. What role does this compound play in modulating biological targets like RORγ?
- Derivatives of this scaffold act as RORγ inverse agonists by binding to the ligand-binding domain (LBD), disrupting co-activator recruitment. Structure-activity relationship (SAR) studies prioritize substituents at the 4-position (e.g., trifluoromethyl groups) to enhance potency. In vitro assays (e.g., Gal4-NR luciferase) quantify transcriptional repression .
Q. How are analytical methods validated for detecting trace impurities in the compound?
- Forced degradation studies (acid/base hydrolysis, oxidation) identify potential impurities. LC-MS/MS with MRM (Multiple Reaction Monitoring) quantifies degradation products at ppm levels. Method validation follows ICH Q2(R1) guidelines, assessing linearity (R > 0.995), LOD/LOQ, and precision (%RSD < 2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
